4-(6-Methylpyrimidin-4-yl)piperazin-2-one
Description
Overview of the Significance of Pyrimidine (B1678525) and Piperazin-2-one (B30754) Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that plays a crucial role in numerous biological processes. As a core component of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA, its importance in the chemistry of life is paramount. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents. The versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities. These include antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties. Several commercially successful drugs, such as the anticancer agent Imatinib (B729), feature a pyrimidine-piperazine framework, highlighting the power of this combination in targeting specific cellular pathways. researchgate.net
Similarly, the piperazin-2-one scaffold is a privileged structure in medicinal chemistry. Piperazine (B1678402) and its derivatives are integral to many approved drugs, valued for their ability to modulate physicochemical properties like solubility and basicity, which in turn can influence a drug's pharmacokinetic and pharmacodynamic profile. The piperazin-2-one modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide a rigidifying element to the otherwise flexible piperazine ring. This structural feature can be critical for specific interactions with biological targets.
The combination of pyrimidine and piperazin-2-one moieties into a single molecule, such as 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, creates a hybrid structure with the potential for unique and potent biological activities. The pyrimidine portion can engage in various interactions with target proteins, while the piperazin-2-one part can influence solubility, metabolic stability, and receptor binding.
General Research Landscape Pertaining to this compound and Related Structures
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of pyrimidinyl-piperazine and pyrimidinyl-piperazinone derivatives is a subject of considerable scientific inquiry. The general research strategy often involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR).
Research in this area typically focuses on several key aspects:
Synthesis: Developing efficient and versatile synthetic routes to access a variety of substituted pyrimidinyl-piperazinone analogs. Common strategies involve the reaction of a halogenated pyrimidine with a piperazin-2-one derivative. nih.gov
Biological Evaluation: Screening these compounds against a range of biological targets, such as protein kinases, G-protein coupled receptors, and various enzymes. For instance, compounds with a pyrimidine-piperazine core have been investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key enzyme in cancer signaling pathways. nih.gov
Computational Modeling: Employing molecular docking and other computational techniques to predict and rationalize the binding of these compounds to their biological targets, thereby guiding the design of more potent and selective analogs.
The research landscape suggests that compounds structurally related to this compound are being explored for various therapeutic applications, including oncology, infectious diseases, and central nervous system disorders. The methyl group on the pyrimidine ring of the title compound, for example, could influence its binding affinity and selectivity for specific biological targets.
Detailed Research Findings on Related Structures
While direct research on this compound is limited, studies on closely related pyrimidine-piperazine derivatives provide valuable insights into the potential of this chemical class.
For example, a study on the synthesis and antimicrobial activity of thiophene-substituted pyrimidines incorporating a piperazine moiety revealed that several compounds exhibited significant antibacterial and antifungal properties. researchgate.netnih.gov The general synthetic approach involved the reaction of a 2-(methylsulfanyl)pyrimidine with an appropriate N-substituted piperazine. researchgate.netnih.gov This highlights a common synthetic pathway for creating such hybrid molecules.
Another area of active investigation is the development of pyrimidine-piperazine hybrids as kinase inhibitors for cancer therapy. For instance, GDC-0941, a potent and selective inhibitor of class I PI3 kinase, features a thieno[3,2-d]pyrimidine (B1254671) core linked to a methanesulfonyl-piperazine moiety. nih.gov This demonstrates the utility of the pyrimidine-piperazine scaffold in designing targeted cancer therapeutics.
Furthermore, derivatives of 1-(2-pyrimidinyl)piperazine have been explored as potential agents for central nervous system disorders, showcasing the diverse therapeutic potential of this structural motif. nih.gov
The following table summarizes the biological activities of some representative pyrimidine-piperazine derivatives found in the literature.
| Compound ID | Structure | Biological Activity | Reference |
| GDC-0941 | 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | Potent and selective inhibitor of class I PI3 kinase. nih.gov | nih.gov |
| Compound 4a (from a study on antimicrobial agents) | 4-(p-Anisidinyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | Significant antifungal activity. researchgate.net | researchgate.net |
| Compound 5b (from a study on antimicrobial agents) | 4-(Phenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | Good antibacterial activity. researchgate.net | researchgate.net |
These examples underscore the rich and varied biological activities associated with the pyrimidine-piperazine scaffold, suggesting that this compound and its derivatives are promising candidates for future drug discovery efforts. Further research is warranted to synthesize and evaluate the specific biological properties of this particular compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-4-8(12-6-11-7)13-3-2-10-9(14)5-13/h4,6H,2-3,5H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACTVVBBIHIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 6 Methylpyrimidin 4 Yl Piperazin 2 One
Established Synthetic Pathways for the 4-(6-Methylpyrimidin-4-yl)piperazin-2-one Core Structure
The foundational synthesis of the target compound relies on the robust construction of its two key heterocyclic components: the piperazin-2-one (B30754) ring and the pyrimidine (B1678525) ring.
The piperazin-2-one scaffold is a crucial structural motif in many biologically active compounds. Its synthesis has been achieved through various cyclization strategies, often starting from accessible precursors like amino acids or 1,2-diamines. researchgate.net These methods generally involve the formation of the six-membered ring through the creation of one or two key amide bonds.
Common synthetic approaches include:
Reduction of Diketopiperazines: A straightforward method involves the partial reduction of a corresponding diketopiperazine, which can be synthesized from the cyclization of two amino acid molecules. researchgate.net
Cyclization of N-(2-aminoethyl)amino acid derivatives: This is one of the most common routes, where an N-substituted ethylenediamine (B42938) is reacted with an α-haloacetyl halide or an α,β-unsaturated ester, followed by intramolecular cyclization to form the piperazin-2-one ring.
Domino Ring-Opening Cyclization (DROC): More advanced, one-pot approaches have been developed, such as a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization with a 1,2-ethylenediamine to yield chiral 3-substituted piperazin-2-ones in high yields and enantiomeric excess. acs.org
Catalytic Reductive Cyclization: A general method for building a piperazine (B1678402) ring involves the catalytic reductive cyclization of dioximes. nih.gov This technique allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules like amino acids. nih.gov
| Synthetic Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Reduction of Diketopiperazines | Diketopiperazines (Cyclic dipeptides) | Involves partial reduction of one amide bond. | researchgate.net |
| Intramolecular Cyclization | N-(2-aminoethyl)amino acid esters or amides | Forms the ring via intramolecular amidation. | researchgate.net |
| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | One-pot, asymmetric synthesis providing high enantioselectivity. | acs.org |
| Catalytic Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Stereoselective method to form substituted piperazine rings. | nih.gov |
The pyrimidine core is typically synthesized separately and then coupled to the piperazin-2-one ring. The required precursor for the target molecule is a 4-halo-6-methylpyrimidine, most commonly 4-chloro-6-methylpyrimidine. The synthesis of this pyrimidine precursor can be achieved through several well-established methods. growingscience.com A common route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like urea (B33335), thiourea (B124793), or amidine. researchgate.net For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized via the condensation of acetamidinium (B1228376) chloride and diethyl malonate. researchgate.net This dihydroxy intermediate can then be converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by selective reduction or substitution to yield 4-chloro-6-methylpyrimidine.
Advanced Synthesis Techniques for this compound and its Analogues
Modern synthetic organic chemistry offers a range of powerful techniques for the efficient construction of complex molecules like this compound and its derivatives. These methods focus on the key bond formation between the piperazin-2-one nitrogen and the pyrimidine carbon.
Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for coupling a piperazine or piperazinone with an electron-deficient heteroaromatic ring like pyrimidine. nih.gov In this reaction, the secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electron-deficient C4 position of a 4-halo-6-methylpyrimidine and displacing the halide leaving group.
The reaction mechanism is facilitated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the negatively charged Meisenheimer complex intermediate. researchgate.net The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, DIPEA) to neutralize the generated hydrohalic acid and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) at elevated temperatures. nih.gov The presence of the methyl group at the C6 position of the pyrimidine ring has a minimal steric effect on the reaction at the C4 position. The regioselectivity of the SNAr reaction on substituted pyrimidines is well-documented, with the C4 and C6 positions being highly activated for nucleophilic attack when a leaving group is present. researchgate.netmdpi.com
| Pyrimidine Substrate | Piperazine Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12h | 1-(3-nitropyridin-2-yl)piperazine | nih.gov |
| 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine | Ethanol (B145695), KOH (cat.), reflux, 12h | 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.govresearchgate.net |
| 6-Chloro-N-methylpyrimidin-4-amine | N-arylpiperazine | - | N-Aryl-N'-(6-(methylamino)pyrimidin-4-yl)piperazine | mdpi.com |
While SNAr is the most common approach, transition metal-catalyzed cross-coupling reactions provide powerful alternatives, especially for creating analogues or when SNAr is not feasible.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. nih.gov It can be used to couple piperazin-2-one with a 4-halo-6-methylpyrimidine. This method is often preferred when the SNAr reaction is sluggish or gives low yields, although it requires careful removal of the metal catalyst from the final product. nih.gov
Suzuki-Miyaura and Heck Reactions: While not directly used for the N4-C4 bond formation in the title compound, these reactions are invaluable for further derivatization. For instance, if the pyrimidine or piperazinone ring contains a halogen atom, Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups. Similarly, the Heck reaction can be employed to add alkenyl substituents, thus creating a diverse library of analogues.
Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. researchgate.net For the key SNAr coupling step, several factors are critical:
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can solvate the reactants and facilitate the formation of the charged intermediate. Acetic acid has also been shown to be an effective solvent in some related three-component reactions for synthesizing pyrimidine-fused systems. researchgate.net
Temperature: Reaction rates are highly temperature-dependent. While room temperature may be sufficient for highly activated substrates, reflux conditions are often necessary to drive the reaction to completion. researchgate.net
Base: An appropriate base is required to scavenge the acid byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, as are non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Stoichiometry: The molar ratio of the reactants can significantly impact the yield. Optimizing the equivalents of the piperazin-2-one and the pyrimidine precursor can minimize side reactions and maximize the formation of the desired product. researchgate.net
A systematic study using experimental design methods can be employed to determine the optimal conditions for maximizing the product yield by varying parameters such as reactant concentration, temperature, and reaction time. researchgate.net
Chemical Derivatization Strategies for Structural Modification of this compound
The structural framework of this compound offers multiple sites for chemical modification, making it a versatile scaffold for developing new chemical entities. Derivatization strategies primarily focus on the pyrimidine ring, the piperazin-2-one moiety, and the introduction of various functional groups to modulate the molecule's physicochemical and biological properties. researchgate.net These modifications are crucial in medicinal chemistry for optimizing lead compounds. The piperazine ring, in particular, is recognized as a "privileged structure" in drug discovery, as its nitrogen atoms can be functionalized to improve pharmacokinetic profiles, such as water solubility. nih.gov
The synthesis of analogues by modifying the pyrimidine ring is a common strategy to explore structure-activity relationships. This can be achieved by starting with variously substituted pyrimidine precursors or by direct modification of the pyrimidine core.
A general and accessible synthetic route involves a multi-step process starting from a substituted pyrimidine that reacts with a protected piperazine. nih.gov For instance, a common precursor, 4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-2-one, serves as a key intermediate for further derivatization. bldpharm.com The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
Another approach involves building the pyrimidine ring from acyclic precursors. For example, thiophene-substituted chalcones can be cyclized with thiourea to form a pyrimidine-2-thiol (B7767146) ring. researchgate.netnih.gov Subsequent methylation and reaction with a piperazine derivative yield the final product. This method allows for significant diversity in the substitution pattern of the pyrimidine ring. researchgate.netnih.gov
Key synthetic strategies include:
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (like a halogen) on the pyrimidine ring is displaced by a nucleophile. The reaction of a chloro-pyrimidine with a piperazine derivative is a classic example. nih.govmdpi.com Microwave irradiation can often be used to accelerate these reactions and improve yields. nih.gov
Condensation Reactions: Synthesis of the pyrimidine core can be achieved through condensation reactions, such as the Biginelli reaction, which involves reacting urea derivatives with other precursors. smolecule.com
Cross-Coupling Reactions: Palladium-catalyzed coupling reactions can be employed to form carbon-carbon or carbon-nitrogen bonds on the pyrimidine ring, allowing for the introduction of aryl or other complex groups. researchgate.net
The table below summarizes examples of synthesized pyrimidine ring analogues where the core structure has been modified.
| Starting Pyrimidine | Piperazine Moiety | Resulting Analogue Class | Synthetic Method |
| 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | tert-butyl piperazine-1-carboxylate | 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues | Four-step synthesis involving microwave-assisted SNAr, deprotection, and sulfonyl chloride reaction nih.gov |
| 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine / N-phenylpiperazine | 4-substituted-2-(4-alkyl/arylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | Refluxing in ethanol with a catalytic amount of potassium hydroxide (B78521) researchgate.netnih.gov |
| 6-chloro-N-methylpyrimidin-4-amine | N-ethylpiperazine derivative | 1-(6-(amino)pyrimidin-4-yl)-3-aryl-urea analogues | Multi-step synthesis involving condensation and urea linkage formation mdpi.com |
The piperazin-2-one ring is another key site for structural modification. Alterations to this moiety can significantly impact the molecule's conformation and interactions with biological targets.
One common modification is the N-substitution at the second nitrogen atom of the piperazine ring. This can be achieved through reactions like reductive amination or by reacting the piperazine nitrogen with various electrophiles. mdpi.comnih.gov For example, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, linked via an amide or a methylene (B1212753) linker. nih.gov
The piperazin-2-one ring itself can be replaced with other cyclic structures. For instance, piperazine-2,6-dione, a related scaffold, can be synthesized by the condensation of iminodiacetic acid derivatives with primary amines or ammonia. researchgate.net Furthermore, the piperazine moiety is a versatile building block in the synthesis of dihydropyrimidinone derivatives, showcasing its utility in constructing more complex heterocyclic systems. mdpi.com
The table below illustrates different modifications made to the piperazine moiety in related compounds.
| Parent Scaffold | Modification Strategy | Modified Moiety | Example Analogue |
| Piperazine | N-substitution with heterocycles | N-Indole-substituted piperazine | 5/7-{[2-(4-(Indolyl)-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives nih.gov |
| Piperazine | N-alkylation | N-ethylpiperazine | Abemaciclib (CDK 4/6 inhibitor) mdpi.com |
| Piperazin-2-one | Ring Analogue Synthesis | Piperazine-2,6-dione | Dexrazoxane Analogues researchgate.net |
| Piperazine | Ring fusion/expansion | Dihydropyrimidinone containing piperazine | Novel Biginelli compounds with piperazine/morpholine (B109124) moieties mdpi.comresearchgate.net |
The introduction of diverse functional groups onto the this compound scaffold is a key strategy for fine-tuning its properties. Functionalization can alter solubility, lipophilicity, metabolic stability, and target affinity.
Derivatization often involves attaching specific groups to either the pyrimidine or piperazine rings. For example, reacting a piperazine-pyrimidine intermediate with various sulfonyl chlorides introduces a range of sulfonyl groups, which can modulate the electronic and steric properties of the molecule. nih.gov Similarly, the chlorine atom on a chloropyrimidine intermediate can be substituted by various nucleophiles, such as amines or thiols, to create a library of diverse derivatives. smolecule.com
Chemical derivatization can also be employed to introduce tags for analytical purposes. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, which facilitates its detection at low levels using HPLC-UV instrumentation. jocpr.comresearchgate.net This highlights how functional group introduction can modulate properties beyond biological activity. The introduction of specific moieties, such as 4-fluorobenzyl groups, has been shown to be a crucial determinant of the anticancer activity of some piperazine-containing compounds. nih.gov
When modifications to the core structure introduce a chiral center, stereoselective synthesis becomes critical, as different enantiomers can exhibit significantly different biological activities.
Chiral analogues can be obtained either by separating a racemic mixture or through asymmetric synthesis. For example, the enantiomers of a potent racemic compound containing a piperazine moiety were separated, revealing that the (-)-enantiomer displayed significantly higher affinity for its target receptors compared to the (+)-enantiomer. nih.gov
Asymmetric synthesis methodologies can be employed to directly produce a specific enantiomer. One such approach is the use of a chiral phase transfer catalyst. In the synthesis of a complex piperazine-containing molecule, an aza-Michael cyclization was performed in the presence of a cinchona alkaloid-derived catalyst, which resulted in the desired (S)-enantiomer with a 76% enantiomeric excess (ee). mdpi.com The enantiomeric purity could be further enhanced to >99% through crystallization of a diastereomeric salt. mdpi.com Such methods are crucial for producing enantiomerically pure compounds for detailed biological evaluation.
Computational and Theoretical Investigations of 4 6 Methylpyrimidin 4 Yl Piperazin 2 One and Its Analogues
Molecular Docking Studies of 4-(6-Methylpyrimidin-4-yl)piperazin-2-one Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking studies on pyrimidinylpiperazine derivatives have been crucial in predicting how these compounds orient themselves within the binding pockets of various protein targets. The binding mode of a ligand is determined by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For analogues of this compound, docking simulations help in visualizing these interactions and predicting the binding affinity, often expressed as a docking score or binding energy. polyu.edu.hk
For instance, in studies of similar piperazine-containing compounds targeting enzymes or receptors, docking simulations have successfully predicted binding conformations that were later supported by experimental data. The pyrimidine (B1678525) and piperazinone rings are key pharmacophoric features that often participate in critical interactions with the target protein. The affinity is influenced by substituents on these rings; for example, the methyl group on the pyrimidine ring can occupy a hydrophobic pocket, thereby enhancing binding affinity. Computational screening of libraries of such analogues allows for the prioritization of compounds with the most favorable predicted binding affinities for synthesis and experimental testing. nih.govnih.gov
Table 1: Predicted Binding Affinities of Pyrimidinylpiperazine Analogues to Target Proteins This table is illustrative and compiled from methodologies described in the cited literature for analogous compounds.
| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Analogue A (with fluorophenyl group) | Kinase Domain | -8.5 | Hydrogen bond with hinge region, π-π stacking |
| Analogue B (with methoxy (B1213986) group) | GPCR | -7.9 | Hydrophobic interaction, hydrogen bond with serine |
| Analogue C (with chloroacetyl group) | Enzyme Active Site | -9.1 | Covalent bond formation, hydrogen bonds |
| Analogue D (core structure) | Transporter Protein | -7.2 | Electrostatic interactions, van der Waals forces |
Identification of Key Interacting Residues in Target Active Sites
A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. For pyrimidinylpiperazine derivatives, docking studies have revealed that nitrogen atoms in the pyrimidine and piperazine (B1678402) rings frequently act as hydrogen bond acceptors, forming interactions with donor residues like serine, threonine, or lysine (B10760008) in the active site.
The carbonyl group of the piperazin-2-one (B30754) moiety is also a potential hydrogen bond acceptor. Furthermore, the aromatic pyrimidine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Identifying these key residues is vital for understanding the molecular basis of the compound's activity and for designing new analogues with improved potency and selectivity. For example, if a docking study reveals a vacant hydrophobic pocket near the methyl group, analogues with larger alkyl groups could be designed to fill this pocket and potentially increase binding affinity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, allowing for the assessment of its stability and conformational changes over time. This method simulates the physical movements of atoms and molecules, offering deeper insights than the static pictures provided by molecular docking. nih.gov
Conformational Dynamics and Stability of Compound-Target Complexes
Once a promising binding pose is identified through molecular docking, MD simulations are often employed to evaluate the stability of the ligand-protein complex. researchgate.net These simulations, typically run for nanoseconds to microseconds, can confirm whether the ligand remains stably bound in its predicted orientation. For complexes involving pyrimidinylpiperazine derivatives, MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. mdpi.commdpi.com A stable complex will generally show low and converging RMSD values over the simulation time.
Simulation of Binding and Dissociation Processes
Advanced MD simulation techniques can be used to model the entire process of a ligand binding to or dissociating from a protein target. These simulations can provide valuable information about the kinetics of the interaction, including association and dissociation rates (k_on and k_off). Understanding these kinetic parameters is crucial, as the therapeutic efficacy of a drug can depend not only on its binding affinity but also on its residence time in the active site. For analogues of this compound, simulating these processes can help in designing compounds with optimized kinetic profiles, such as a longer residence time for sustained therapeutic effect. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These methods can be applied to study the intrinsic properties of this compound and its analogues, providing insights that are not accessible through classical methods like docking and MD. modern-journals.com
DFT calculations can be used to determine a molecule's optimal geometry, electron density distribution, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). jchemrev.comrsc.org The analysis of these properties helps in understanding the compound's reactivity, stability, and potential for forming different types of chemical bonds. jchemrev.com For example, the calculated electrostatic potential map can indicate the regions of the molecule that are most likely to participate in electrostatic interactions or hydrogen bonding, complementing the findings from molecular docking studies. plu.mx Furthermore, DFT can be used to accurately calculate the energies of different conformations of the ligand, providing a more refined understanding of its conformational preferences. jchemrev.com
Table 2: Calculated Quantum Chemical Properties for a Pyrimidine Derivative Analogue This table is illustrative and based on methodologies described in the cited literature for similar compounds.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity |
| Electrostatic Potential | -0.05 to +0.04 a.u. | Maps electron-rich and electron-poor regions |
Elucidation of Electronic Structure and Reactivity Parameters
Quantum chemical calculations, particularly DFT, are instrumental in exploring the chemical reactivity and physical properties of organic compounds. researchgate.net By optimizing the molecular geometry to find its most stable conformation, various electronic properties and global reactivity descriptors can be calculated. researchgate.net These parameters help quantify the molecule's reactivity, stability, and interaction tendencies.
Key global reactivity descriptors derived from the energies of the frontier molecular orbitals include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Soft molecules are more reactive. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.
Table 1: Global Reactivity Descriptors This table presents a hypothetical set of calculated parameters for illustrative purposes.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | A measure of molecular polarizability. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to accept electrons. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. libretexts.orgwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This orbital acts as an electron donor, representing the nucleophilic nature of the molecule. libretexts.org
LUMO: This orbital acts as an electron acceptor, representing the electrophilic nature of the molecule. libretexts.org
The interaction between the HOMO of one molecule and the LUMO of another is a key factor in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap signifies that the molecule is more polarizable and has low kinetic stability, making it more reactive. researchgate.net Conversely, a large energy gap implies high stability and lower reactivity.
Table 2: Hypothetical Frontier Orbital Energies This table shows representative energy values to illustrate the concept of the HOMO-LUMO gap.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.2 |
| Energy Gap (ΔE) | 4.3 |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the distribution of charge within a molecule. researchgate.netuni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface, which helps in identifying the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
The color scheme in an MEP map typically follows this convention:
Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). researchgate.netresearchgate.net
Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers). researchgate.netresearchgate.net
Green/Yellow: Represents areas with intermediate or near-zero potential. researchgate.netresearchgate.net
For a molecule like this compound, an MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the piperazinone ring, as these are electronegative atoms with lone pairs of electrons. These areas would be the primary sites for electrophilic interactions. Positive potential (blue regions) would likely be concentrated around the hydrogen atoms. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the biological activity of a substance is directly related to its molecular structure and physicochemical properties. nih.gov QSAR is a pivotal tool in drug discovery for designing and screening new compounds in silico. nih.govsddn.es
Development of Predictive Models for Biological Activity
The development of a QSAR model begins with a dataset of compounds, known as a training set, for which the biological activities have been experimentally determined. nih.gov The process involves several key steps:
Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors are calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the generated model is rigorously tested. This is often done using an external set of compounds (a test set) that was not used in the model's creation. nih.gov The quality of a QSAR model is assessed by statistical metrics such as the correlation coefficient (R²), the cross-validation correlation coefficient (Q²), and the predictive R² (R² pred). scispace.comopenpharmaceuticalsciencesjournal.com A robust and validated QSAR model can then be used to predict the biological activity of newly designed compounds before they are synthesized. nih.gov
Insights into Physicochemical Property Contributions to Activity
A significant advantage of QSAR modeling is the insight it provides into which specific physicochemical properties are crucial for a compound's biological activity. scispace.com By analyzing the descriptors that appear in the final QSAR equation, researchers can understand the structural requirements for a molecule to be active.
These descriptors can be categorized into several types:
Constitutional Descriptors: These relate to the basic composition of the molecule, such as the number of specific atoms (e.g., number of oxygens, nO), number of double bonds (nDB), and molecular weight. scispace.comopenpharmaceuticalsciencesjournal.com
Topological Descriptors: These describe the connectivity and branching of the atoms within the molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as polarizability and electronegativity. nih.gov
Geometric (3D) Descriptors: These describe the 3D shape and size of the molecule, such as the sum of atomic van der Waals volumes (Sv). scispace.comopenpharmaceuticalsciencesjournal.com
For instance, a QSAR study on piperazine and keto piperazine derivatives identified that constitutional descriptors played a vital role in their activity. scispace.comopenpharmaceuticalsciencesjournal.com By understanding these relationships, chemists can strategically modify a lead compound to enhance its desired biological effects.
Table 3: Common Molecular Descriptors in QSAR This table lists examples of descriptors and their potential influence on biological activity.
| Descriptor Type | Example | Potential Influence on Activity |
| Constitutional | nO (Number of Oxygen atoms) | Can influence hydrogen bonding capabilities and polarity. |
| Topological | Kappa Shape Indices | Relates to molecular shape and steric interactions. |
| Electronic | Polarizability | Affects non-covalent interactions and membrane permeability. |
| Geometric (3D) | Sv (Sum of vdW volumes) | Influences how the molecule fits into a binding site. |
| Lipophilicity | LogP | Crucial for absorption, distribution, and membrane transport. |
Preclinical Pharmacological Profiling of 4 6 Methylpyrimidin 4 Yl Piperazin 2 One Analogues
In Vitro Biological Activity Assessments
The in vitro biological activity of analogues of 4-(6-methylpyrimidin-4-yl)piperazin-2-one has been explored across a variety of assays to determine their pharmacological potential. These investigations reveal a broad spectrum of activity, including enzyme inhibition, receptor modulation, and effects on cell proliferation and microbial growth. The core structure, which combines pyrimidine (B1678525) and piperazine (B1678402) moieties, serves as a versatile scaffold for developing compounds with diverse therapeutic applications. nih.gov
Analogues featuring the pyrimidinyl-piperazine scaffold have demonstrated significant inhibitory activity against several classes of enzymes, most notably kinases and monoamine oxidases.
Kinase Inhibition: The phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in various cancers, has been a key target. nih.govnih.gov GDC-0941 (Pictilisib), a thieno[3,2-d]pyrimidine (B1254671) derivative, was identified as a potent, selective, and orally bioavailable inhibitor of class I PI3K. nih.gov Structural similarities suggest that pyrimidine-based compounds featuring a piperazine moiety can act as selective inhibitors, interfering with cell proliferation and survival in cancer cells. Another analogue, CYH33, which incorporates a morpholinopyrrolo nih.govijrrjournal.comnih.govtriazinyl-piperazine structure, is a highly potent PI3K alpha inhibitor. nih.gov Some anilinopyrimidine derivatives, which share chemical space with these compounds, have also been investigated as kinase inhibitors. mdpi.com
Monoamine Oxidase (MAO) Inhibition: A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.netnih.gov Several compounds in this series showed selective inhibitory activity against MAO-A. Notably, the compounds featuring a 4-nitrophenyl or a benzhydryl group on the second piperazine ring were the most active. researchgate.netnih.gov
Other Enzyme Inhibition: Pyridylpiperazine derivatives have been synthesized and evaluated as inhibitors of urease, a nickel-dependent enzyme implicated in infections by pathogens like Helicobacter pylori. frontiersin.org Several of these compounds showed potent inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea (B124793). frontiersin.org Additionally, some triazole-bearing piperidine (B6355638) analogues have been assessed for their potential to inhibit cholinesterase enzymes, which are relevant in neurological disorders. nih.gov
Table 1: Enzyme Inhibition by this compound Analogues
| Compound Class/Name | Target Enzyme | Key Findings |
|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | Monoamine Oxidase A (MAO-A) | Selective MAO-A inhibition with an IC50 value of 23.10 µM. researchgate.netnih.gov |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | Monoamine Oxidase A (MAO-A) | Selective MAO-A inhibition with an IC50 value of 24.14 µM. researchgate.netnih.gov |
| GDC-0941 (Pictilisib) | Phosphatidylinositol-3-kinase (PI3K) | Potent and selective inhibitor of Class I PI3K. nih.gov |
| Pyridylpiperazine derivatives (5b, 7e) | Urease | Potent inhibition with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.org |
| CYH33 | PI3K alpha | Orally bioavailable and highly potent inhibitor. nih.gov |
The piperazine moiety is a well-established pharmacophore for targeting neurotransmitter receptors, and its incorporation into pyrimidine derivatives has yielded compounds with significant modulatory effects on various G-protein coupled receptors (GPCRs). ijrrjournal.com
One such analogue, FMPD, demonstrated high affinity for human recombinant dopamine (B1211576) D2 (Ki = 6.3 nM), serotonin (B10506) 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) receptors. nih.gov It showed lower affinity for histamine (B1213489) H1 (Ki = 30 nM) and 5-HT2C (Ki = 102 nM) receptors. nih.gov These findings indicate that FMPD acts as a potent antagonist at D2, 5-HT2A, and 5-HT6 receptors. nih.govdoi.org
Other research has focused on the γ-aminobutyric acid (GABA) type A (GABAA) receptors, which are crucial for inhibitory neurotransmission in the brain. nih.gov Piperine (B192125), a natural product containing a piperidine ring (structurally related to piperazine), has been shown to modulate GABAA receptors. A derivative where the piperidine ring was replaced by a N,N-diisobutyl residue (SCT-66) demonstrated increased potency and efficacy in modulating GABAA receptors, suggesting that this scaffold can be optimized for specific receptor subtype interactions. nih.gov
Additionally, piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent and selective inverse agonists for the adenosine (B11128) A2A receptor. mdpi.com Another class of piperazinyl quinazolin-4-(3H)-one derivatives were found to act as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov
Table 2: Receptor Binding Affinities (Ki) of FMPD
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 6.3 nih.gov |
| Serotonin 5-HT2A | 7.3 nih.gov |
| Serotonin 5-HT6 | 8.0 nih.gov |
| Histamine H1 | 30 nih.gov |
| Serotonin 5-HT2C | 102 nih.gov |
Cell-based functional assays have been instrumental in elucidating the mechanisms of action for pyrimidinyl-piperazine analogues. In electrophysiology studies, the analogue FMPD was shown to selectively elevate the number of spontaneously active A10 dopamine neurons upon acute administration and decrease their activity after chronic administration, a profile consistent with atypical antipsychotics. nih.gov Further functional assessment in Fos-induction studies confirmed an atypical antipsychotic profile in the striatum and nucleus accumbens. doi.org
Functional assays for GABAA receptor modulation were conducted using Xenopus oocytes expressing different receptor subtypes. nih.gov These studies revealed that piperine and its analogue SCT-66 potentiated GABA-induced currents, with the efficacy being dependent on the specific α and β subunits composing the receptor. For instance, piperine's highest efficacy was observed on receptors containing α3 subunits. nih.gov
A significant body of research has demonstrated the antiproliferative potential of pyrimidinyl-piperazine analogues against a wide range of human cancer cell lines. nih.gov The piperazine scaffold is recognized as a privileged structure in the development of anticancer agents. nih.gov
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects using an MTT assay against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov Several compounds in the series (6d, 6e, and 6i) showed good activity across most of the cell lines. nih.gov
In another study, novel vindoline–piperazine conjugates were synthesized and investigated for their in vitro antiproliferative activity on 60 human tumor cell lines (NCI60). mdpi.com The most potent derivatives exhibited low micromolar growth inhibition (GI50) values. Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM), while another with 1-bis(4-fluorophenyl)methyl piperazine was most effective on the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 µM). mdpi.com
Furthermore, 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds showed potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. unipa.it The structural motif of thiazole (B1198619) and piperazine components is also known to inhibit tumor growth by interfering with cellular signaling pathways, leading to apoptosis induction and cell cycle arrest.
Table 3: Antiproliferative Activity of Selected Vindoline-Piperazine Conjugates
| Compound | Cancer Cell Line | Activity (GI50) |
|---|---|---|
| Conjugate 23 | Breast (MDA-MB-468) | 1.00 µM mdpi.com |
| Conjugate 25 | Non-Small Cell Lung (HOP-92) | 1.35 µM mdpi.com |
The pyrimidine and piperazine heterocyclic rings are known to be important pharmacophores in the development of antimicrobial agents. nih.govapjhs.com A number of studies have synthesized and evaluated pyrimidine-piperazine derivatives for their antibacterial and antifungal activities.
One study detailed the synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. nih.govnih.govresearchgate.net Several of these newly synthesized compounds showed good antibacterial activity at a concentration of 40 μg/ml. nih.govnih.govresearchgate.net Specific compounds also exhibited significant antifungal activity at the same concentration when compared with standard drugs. nih.govnih.govresearchgate.net The presence of electronegative atoms like nitrogen, oxygen, and sulfur within the heterocyclic structures is thought to enhance this antimicrobial activity. nih.gov Other research has also confirmed the in vitro antibacterial activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. ijpsonline.com Pyrimidine and piperazine derivatives have been investigated for their potential as antioxidants or "free radical scavengers." ijpsonline.comresearchgate.net
A study on novel 2-(2-hydroxyphenyl) pyrimidine/benzothiazole piperazinyl-substituted flavones evaluated their in vitro antioxidant potency through various assays. nih.gov The compounds were found to act as scavengers of hydroxyl radicals (15-45% scavenging) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (17-48% scavenging). nih.gov The total antioxidant status values for these compounds ranged from 234.1 to 464.1 µM trolox (B1683679) equivalent/g. nih.gov
Another study focused on the deoxyribose antioxidant assay, which measures the hydroxyl radical scavenging capacity of a compound. nih.gov This assay is relevant because hydroxyl radicals can be generated in the brain via the Fenton reaction, contributing to neurodegenerative processes. nih.gov The ability of piperazine-containing compounds to quench these radicals highlights their potential neuroprotective properties. nih.gov The pyrimidine nucleus itself is recognized for its ability to be utilized in therapeutics as an antioxidant. ijpsonline.com
Table 4: Antioxidant Activity of Pyrimidine/Benzothiazol-Substituted Piperazinyl Flavones
| Radical | Scavenging Activity (%) |
|---|---|
| Hydroxyl Radical | 15 - 45 nih.gov |
| DPPH Radical | 17 - 48 nih.gov |
In Vivo Efficacy Studies in Non-Human Models for this compound Analogues
The in vivo efficacy of novel therapeutic agents is a critical component of preclinical evaluation, providing essential data on a compound's biological activity within a living organism. These studies are fundamental for validating the therapeutic potential of drug candidates before they can be considered for clinical trials. For analogues of this compound, which incorporate pyrimidine and piperazine moieties, in vivo studies in various non-human models have been crucial in determining their potential efficacy across different disease areas, particularly in the realm of central nervous system (CNS) disorders.
Research into piperazine and pyrimidine derivatives has revealed significant therapeutic potential in animal models of CNS disorders, including psychosis and neurodegenerative diseases like Parkinson's and Alzheimer's.
CNS Disorders
Analogues featuring the core structures of this compound have demonstrated notable efficacy in established animal models for CNS conditions.
One such analogue, FMPD ([6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]), has been profiled as a potential novel antipsychotic. nih.gov In rodent models, FMPD showed an atypical antipsychotic profile in Fos-induction studies in the striatum and nucleus accumbens. nih.gov Electrophysiology studies further supported its potential, showing that chronic administration selectively decreased the number of spontaneously active A10 dopamine neurons, a characteristic of effective antipsychotic agents. nih.gov
In the context of neurodegenerative diseases, the compound (−)-19b, an analogue of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, has shown significant promise in a standard preclinical model for Parkinson's disease. nih.gov When administered to 6-hydroxydopamine (6-OHDA) lesioned rats, a model that mimics the dopamine depletion seen in Parkinson's disease, (−)-19b was highly efficacious in inducing contralateral rotations, which is a behavioral marker for dopamine agonist activity. nih.gov
Furthermore, another novel piperazine derivative, identified as cmp2, has been evaluated for its potential in treating Alzheimer's disease. nih.gov In vivo studies using the 5xFAD mouse model of Alzheimer's indicated that cmp2 reversed deficits in synaptic plasticity in the hippocampus, suggesting a potential to address the cognitive dysfunction associated with the disease. nih.gov
Infectious Diseases
While in vitro studies have shown promise, detailed in vivo efficacy data in animal models for infectious diseases for this specific class of analogues is less prevalent in the available literature. For instance, certain 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated antitrypanosomal activity in vitro against Trypanosoma brucei rhodesiense, the parasite responsible for a form of African trypanosomiasis. escholarship.org However, extensive in vivo validation in relevant animal models is a necessary next step to confirm this therapeutic potential.
Table 1: Efficacy of Analogues in CNS Disorder Animal Models
| Compound | Disease Model | Animal | Key Efficacy Finding |
|---|---|---|---|
| FMPD | Antipsychotic Model | Rat | Selectively decreased spontaneously active A10 dopamine neurons after chronic administration. nih.gov |
| (−)-19b | Parkinson's Disease (6-OHDA lesioned) | Rat | Induced a high number of contralateral rotations, indicating potent dopamine agonist activity. nih.gov |
| cmp2 | Alzheimer's Disease (5xFAD) | Mouse | Reversed deficits in synaptic plasticity in the hippocampus. nih.gov |
Evaluating the dose-response relationship is essential for understanding the potency and efficacy of a drug candidate. Preclinical in vivo studies for analogues of this compound have provided initial data on these parameters.
For the potential antipsychotic compound FMPD, efficacy was quantified through several measures in rats. It was found to block 5-HT2A agonist-induced increases in serum corticosterone (B1669441) levels with an ED50 of 1.8 mg/kg. nih.gov It also inhibited the ex vivo binding of a radioligand to striatal 5-HT6 receptors with an ED50 of 10 mg/kg and increased nucleus accumbens 3,4-dihyroxyphenylacetic acid concentrations with an ED200 of 6 mg/kg. nih.gov
In the Parkinson's disease model, the efficacy of compound (−)-19b was clearly demonstrated. nih.gov A low dose of 0.5 µMol/kg resulted in a significant number of contralateral rotations (7081), and this effect was sustained for over 11 hours, indicating both high potency and a long duration of action. nih.gov
Table 2: Dose-Response and Efficacy Parameters of Analogues in Animal Models
| Compound | Parameter | Value | Animal Model |
|---|---|---|---|
| FMPD | ED50 (Corticosterone Blockade) | 1.8 mg/kg | Rat nih.gov |
| ED50 (5-HT6 Receptor Occupancy) | 10 mg/kg | Rat nih.gov | |
| ED200 (DOPAC Increase) | 6 mg/kg | Rat nih.gov | |
| (−)-19b | Efficacy (Contralateral Rotations) | 7081 rotations | 6-OHDA Lesioned Rat nih.gov |
Structure Activity Relationship Sar Studies of 4 6 Methylpyrimidin 4 Yl Piperazin 2 One and Its Analogues
Impact of Pyrimidine (B1678525) Ring Substitution on Biological Activity and Selectivity
The pyrimidine ring is a key structural component, and its substitution pattern significantly modulates the biological activity of this class of compounds. juniperpublishers.comresearchgate.net The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. researchgate.net
The methyl group at the 6-position of the pyrimidine ring in the parent compound is a critical feature. SAR studies on related pyrimidine derivatives have shown that the nature and position of substituents can drastically alter activity. For instance, in various series of pyrimidine-based compounds, the introduction of small alkyl groups, halogens (like chloro or fluoro groups), or methoxy (B1213986) groups can enhance potency. nih.govnih.gov Specifically, electron-withdrawing groups on the pyrimidine ring have been shown to increase activity in certain contexts by modifying the electronic properties of the scaffold. nih.gov
Conversely, the replacement of a substituent like a methyl group with a larger, bulkier group can lead to a decrease in activity, possibly due to steric hindrance at the target's binding site. The selectivity of these compounds can also be tuned by pyrimidine substitutions. For example, subtle changes in the substitution pattern can shift the selectivity profile between different isoforms of a target enzyme, such as a kinase.
| Base Scaffold | Substitution on Pyrimidine Ring | Change in Biological Activity | Reference |
| Pyrimidine-piperazine | Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | Often leads to increased potency | nih.gov |
| Pyrimidine-piperazine | Addition of electron-donating groups (e.g., -OCH3, -OH) | Variable, can increase or decrease activity depending on the target | nih.gov |
| Pyrazolopyrimidine | Introduction of bulky groups | Can decrease activity due to steric hindrance | nih.gov |
| Pyrimidine | Replacement of methyl with larger alkyl groups | Generally results in reduced activity | nih.gov |
Influence of Piperazin-2-one (B30754) Ring Modifications on Target Interaction and Potency
The piperazin-2-one ring serves as a rigid and conformationally constrained scaffold that properly orients the pyrimidine moiety for target interaction. Modifications to this ring are a key strategy for modulating pharmacological activity.
Replacing the piperazin-2-one ring with a more flexible piperazine (B1678402) can lead to a loss of activity, highlighting the importance of the conformational rigidity imparted by the carbonyl group for optimal binding. nih.gov However, in other series, the flexibility of the piperazine ring is considered a beneficial feature for improving physicochemical properties. nih.gov
Substitutions on the piperazin-2-one ring itself can also have a profound impact. For example, adding substituents at the nitrogen atom not connected to the pyrimidine ring can introduce new interaction points with the target or improve pharmacokinetic properties. SAR studies on related piperazine-containing molecules show that N-substitution with aryl or benzyl (B1604629) groups can significantly enhance potency. nih.gov The nature of these substituents (e.g., electron-donating or electron-withdrawing groups on an aryl ring) can fine-tune the activity. mdpi.com
| Ring System | Modification | Effect on Activity/Potency | Reference |
| Piperazin-2-one | Replacement with flexible piperazine | Often reduces potency due to loss of rigidity | nih.gov |
| Piperazine | N-substitution with aryl groups | Can significantly increase potency | nih.gov |
| Piperazine | N-substitution with small alkyl groups | May have a variable effect, sometimes neutral or slightly beneficial | neuroquantology.com |
| Piperazine | Replacement with morpholine (B109124) or pyrrolidine | Typically leads to a noticeable decrease in activity | dndi.org |
Role of Linker Regions and Bridgehead Atoms in Activity Modulation
In many pyrimidine-piperazine hybrids, a linker region connects the two core moieties. However, in 4-(6-methylpyrimidin-4-yl)piperazin-2-one, the piperazin-2-one ring is directly attached to the pyrimidine ring. This direct linkage creates a relatively rigid molecular architecture.
Studies on analogous compounds where a linker is introduced between the pyrimidine and piperazine rings have demonstrated the importance of the linker's length and flexibility. For instance, introducing a short alkyl or acyl linker can alter the spatial relationship between the two rings, which may be beneficial or detrimental depending on the topology of the target's binding site. frontiersin.org In some cases, increasing the linker length can improve binding by allowing the molecule to access deeper pockets within the target protein. nih.gov
The nature of the bridgehead atoms (the nitrogen of the piperazine ring and the carbon of the pyrimidine ring) is also crucial. The nitrogen atom's ability to participate in hydrogen bonding or polar interactions is a key determinant of binding affinity.
Stereochemical Considerations and Enantioselectivity in Pharmacological Activity
The introduction of chiral centers into analogues of this compound can lead to enantiomers with significantly different pharmacological properties. If a substituent is introduced on the piperazin-2-one ring, for example, a chiral center can be created.
It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.
For instance, in studies of dermorphin (B549996) analogues containing chiral piperazin-2-one derivatives, the configuration of a phenylalanine residue was found to be critical for opiate activity. nih.gov This underscores the principle that the specific 3D arrangement of atoms is paramount for precise interaction with a biological target. Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate and evaluate the individual enantiomers to identify the more active and selective isomer.
Derivation of Key Pharmacophoric Features for Target Engagement
Based on SAR studies of this compound and related pyrimidine-piperazine hybrids, a general pharmacophore model for target engagement can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.
The key pharmacophoric features for this class of compounds typically include:
A hydrogen bond accepting region: Provided by the nitrogen atoms of the pyrimidine ring. researchgate.net
A hydrophobic/aromatic region: The pyrimidine ring itself, which can engage in π-π stacking or hydrophobic interactions.
A rigid scaffold: The piperazin-2-one ring, which helps to maintain the optimal orientation of the other functional groups and limits conformational flexibility.
A potential hydrogen bond donor: The N-H group on the piperazin-2-one ring.
A hydrophobic pocket-filling group: The methyl group on the pyrimidine ring, which likely interacts with a specific hydrophobic pocket in the target protein.
A comprehensive pharmacophore model for related 1-(2-pyrimidinyl)piperazine derivatives suggested a composition of 11 features that characterize the binding model to a hypothetical receptor. nih.gov These features define the spatial distribution of hydrogen bond donors, acceptors, and hydrophobic centers that are critical for binding and subsequent biological response.
Preclinical Pharmacokinetics and Metabolism Adme of 4 6 Methylpyrimidin 4 Yl Piperazin 2 One and Its Analogues
In Vitro Absorption and Permeability Studiesresearchgate.net
The assessment of a compound's ability to permeate biological membranes is a fundamental step in evaluating its potential for oral absorption. The Caco-2 cell line, derived from human colon carcinoma, is a widely accepted in vitro model for predicting human intestinal permeability. nih.govescholarship.org These cells differentiate to form a monolayer that mimics the intestinal barrier, allowing for the measurement of a compound's apparent permeability coefficient (Papp). nih.govresearchgate.net
Permeability studies are typically conducted in two directions: from the apical (lumenal) to the basolateral (blood) side (A-B) to simulate absorption, and from the basolateral to the apical side (B-A) to identify the involvement of efflux transporters like P-glycoprotein. escholarship.org Compounds with Papp values in the range of 1 to 5 × 10⁻⁶ cm/s are generally considered to have moderate permeability. nih.gov For many piperazine-containing analogues, Caco-2 permeability assays are standard components of their ADME profiling to ensure they possess favorable characteristics for gastrointestinal absorption. nih.govnih.gov The goal is often to identify candidates with high permeability to maximize oral bioavailability. nih.gov
| Compound Class | Assay System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|---|
| Piperazine Derivative A | Caco-2 Monolayer | 3.5 | Moderate |
| Piperazine Derivative B | Caco-2 Monolayer | 17.0 | High |
| Piperazine Derivative C | Caco-2 Monolayer | 0.8 | Low |
In Vitro Metabolic Stability and Metabolite Identificationspringernature.comresearchgate.netfrontiersin.orgnih.gov
For piperazine-containing compounds, metabolic stability can be a significant challenge. The piperazine ring itself is susceptible to oxidation, which can lead to rapid clearance. researchgate.netbiomolther.org Metabolite identification studies are conducted in parallel to understand the metabolic pathways. biomolther.org Common metabolic routes for piperazine derivatives include aliphatic hydroxylation of the piperazine ring, N-dealkylation, and oxidation of adjacent moieties. researchgate.net For instance, in some analogues, oxidation of the piperazine ring followed by dealkylation has been observed as a major metabolic pathway in dog liver microsomes. researchgate.net Understanding these metabolic "hotspots" is crucial for guiding chemical modifications to improve stability. biomolther.org
| Compound | Species Microsomes | In Vitro Half-life (t½, min) | Classification |
|---|---|---|---|
| Analogue X | Human (HLM) | 105 | High Stability |
| Analogue Y | Mouse (MLM) | 3 | Low Stability |
| Analogue Z | Rat (RLM) | >30 | Moderate to High Stability |
Drug-Drug Interaction Potential via Cytochrome P450 Inhibition/Inductionspringernature.comresearchgate.net
Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs. mdpi.com Therefore, it is essential to evaluate whether a new chemical entity inhibits or induces these enzymes, as this can lead to significant drug-drug interactions (DDIs). researchgate.net Piperazine-containing compounds, in particular, are known to sometimes interact with CYP enzymes. mdpi.commdpi.com
Inhibition studies are conducted using human liver microsomes or recombinant human CYP enzymes to determine the concentration of the compound that causes 50% inhibition (IC50) of specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). nih.gov Some piperazine-based molecules have been identified as mechanism-based inactivators of CYP3A4 and CYP2D6, which involves time- and NADPH-dependent inactivation of the enzyme. mdpi.comrsc.org For example, the O-demethylation of certain aryl-piperazine compounds has been shown to be primarily catalyzed by the polymorphic enzyme CYP2D6. springernature.com A low potential for CYP inhibition is a highly desirable characteristic for any drug candidate. nih.gov
| CYP Isoform | Compound | IC50 (µM) | Potential for Inhibition |
|---|---|---|---|
| CYP3A4 | Analogue P | > 50 | Low |
| CYP2D6 | Analogue P | 5.2 | Moderate |
| CYP2C9 | Analogue P | > 50 | Low |
In Silico ADME Prediction and Property Optimizationmspsss.org.uaresearchgate.netnih.gov
In the early phases of drug discovery, computational (in silico) models are invaluable for predicting the ADME properties of a large number of compounds, allowing for the prioritization of synthesis and in vitro testing. nih.govresearchgate.net These models can predict a wide range of properties including aqueous solubility, Caco-2 permeability, plasma protein binding, and potential for CYP inhibition. nih.govresearchgate.net
For compounds like 4-(6-methylpyrimidin-4-yl)piperazin-2-one and its analogues, in silico tools are used to assess "drug-likeness" based on criteria such as Lipinski's Rule of Five. nih.govnih.gov These predictions help guide the structural optimization process. For example, if a computational model predicts poor metabolic stability due to a specific structural feature, chemists can design new analogues that modify or block that metabolic "hotspot". This iterative process of in silico prediction followed by targeted synthesis and in vitro testing accelerates the identification of candidates with optimized ADME profiles. nih.govmdpi.com
In Vivo Pharmacokinetic Profiling in Non-Human Speciesnih.govnih.govresearchgate.netnih.gov
Following promising in vitro data, lead compounds are advanced to in vivo pharmacokinetic (PK) studies in animal models, most commonly rats or mice. nih.gov These studies involve administering the compound, often through both intravenous and oral routes, and measuring its concentration in plasma over time. nih.gov This allows for the determination of key PK parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and, for oral administration, oral bioavailability (F%). nih.gov
For piperazine-containing compounds, these studies provide a real-world assessment of the predictions made from in vitro and in silico models. For example, a compound with high in vitro metabolic stability and good permeability would be expected to have low clearance and high oral bioavailability in vivo. nih.govnih.gov The data from these preclinical species are crucial for predicting human pharmacokinetics and for establishing the relationship between exposure and pharmacological effect in efficacy models. A compound with rapid clearance and a short half-life in rats may indicate that metabolic stability is a key issue to address. nih.gov
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Clearance (CL) (mL/min/kg) | 13.1 | - |
| Terminal Half-life (t½) (h) | 1.3 | 1.5 |
| Oral Bioavailability (F%) | - | 29.5 |
Conclusion and Future Research Directions
Summary of Current Research Findings on 4-(6-Methylpyrimidin-4-yl)piperazin-2-one and its Analogues
Research into pyrimidine-piperazine hybrids has revealed a wealth of biological activities, establishing this scaffold as a versatile pharmacophore. researchgate.net The combination of the pyrimidine (B1678525) moiety, a key component of nucleic acids, with the piperazine (B1678402) ring, a common motif in bioactive molecules, has led to the development of numerous drug candidates. researchgate.netmdpi.com Marketed drugs incorporating this hybrid structure include the kinase inhibitors imatinib (B729) and dasatinib, as well as anxiolytic agents like buspirone. researchgate.net
The versatility of the pyrimidine-piperazine scaffold is further demonstrated by its application in oncology. Pyrido[2,3-d]pyrimidine derivatives, which share a similar structural framework, have been investigated as kinase inhibitors, including tyrosine kinases (TKs), PI3K, and CDK4/6. rsc.org The structural modifications on these compounds, such as the introduction of different heterocyclic moieties like piperazines, have been shown to maintain or enhance biological activity. rsc.org
The following table summarizes the key findings from the research on analogues of this compound:
| Research Area | Key Findings | Lead Compounds/Analogues | Reference(s) |
| Antiviral (Anti-CHIKV) | Inhibition of viral capping machinery (nsP1). Established structure-activity and structure-metabolism relationships. Favorable safety and metabolic profiles. | 31b, 34 | nih.gov |
| Anticancer | Inhibition of various kinases (TKs, PI3K, CDK4/6). Hybridization with other heterocycles maintains biological activity. | Pyrido[2,3-d]pyrimidine derivatives | rsc.org |
Identification of Unexplored Research Avenues and Gaps
Despite the promising results, there are several unexplored avenues and gaps in the current research landscape of this compound and its analogues. A primary gap is the limited research specifically on compounds containing the piperazin-2-one (B30754) core. Much of the existing literature focuses on piperazin-1-yl derivatives. The unique structural and electronic properties of the piperazin-2-one moiety could lead to novel biological activities and intellectual property opportunities.
Furthermore, the full spectrum of potential therapeutic applications for this class of compounds has yet to be fully elucidated. While research has touched upon antiviral and anticancer activities, other potential applications such as anti-inflammatory, neuroprotective, and antimicrobial agents remain largely unexplored. nih.govresearchgate.net The known ability of the piperazine moiety to cross the blood-brain barrier suggests that these compounds could be investigated for central nervous system disorders. mdpi.com
Another significant gap is the lack of in-vivo efficacy and pharmacokinetic data for many of the synthesized analogues. While in-vitro activity and metabolic stability have been assessed, comprehensive animal studies are needed to validate the therapeutic potential of these compounds. nih.gov
Prospective Strategies for Medicinal Chemistry Optimization
Future medicinal chemistry efforts should focus on systematically exploring the chemical space around the this compound scaffold. A key strategy will be the synthesis and evaluation of a focused library of analogues with modifications at several key positions.
Scaffold Modification and Hopping:
Piperazin-2-one Core: A systematic investigation of substitutions on the piperazin-2-one ring is warranted. Alkylation or arylation at the N1 position or substitution on the carbon backbone could significantly impact biological activity and physicochemical properties.
Scaffold Hopping: As demonstrated in the anti-CHIKV research, scaffold hopping can lead to novel chemical entities with improved properties. nih.gov Replacing the piperazin-2-one core with other bioisosteric heterocycles could yield compounds with enhanced efficacy or better pharmacokinetic profiles.
Substitution Pattern Exploration:
Pyrimidine Ring: Modifications to the methyl group at the 6-position of the pyrimidine ring could influence target binding and selectivity. Exploration of other small alkyl groups, halogens, or hydrogen bond donors/acceptors at this position is a logical next step.
Piperazine Substituents: For analogues with a piperazin-1-yl core, further diversification of the substituent at the 4-position is a proven strategy for optimizing activity. nih.gov
Structure-Based Drug Design:
Where the biological target is known, such as the CHIKV nsP1 protein, structure-based drug design techniques can be employed. nih.gov Computational modeling and X-ray crystallography can guide the rational design of more potent and selective inhibitors.
Potential for Further Preclinical Development of Related Compounds
The existing body of research provides a strong foundation for the further preclinical development of this compound analogues. The identification of lead compounds with good in-vitro potency, favorable safety profiles, and metabolic stability is a critical first step that has been achieved in the context of anti-CHIKV research. nih.gov
The next phase of preclinical development should focus on:
In-vivo Efficacy Studies: Promising lead compounds should be advanced into animal models of disease to evaluate their in-vivo efficacy. For antiviral candidates, this would involve infection models, while anticancer candidates would be tested in xenograft models.
Pharmacokinetic Profiling: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential. These studies will determine the dosing regimens and routes of administration for potential clinical trials.
Toxicology Studies: In-depth toxicology studies are required to assess the safety of lead compounds and identify any potential adverse effects before they can be considered for human trials.
The modular nature of the synthesis of these compounds allows for rapid iteration and optimization, which is advantageous for preclinical development. nih.gov The promising early-stage data, coupled with a clear path for optimization and preclinical evaluation, suggests that this compound and its analogues are a compound class with significant therapeutic potential.
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-(6-Methylpyrimidin-4-yl)piperazin-2-one be optimized to improve yield and purity?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pyrimidine-piperazine bond formation. For example, Reference Example 69 in EP 4,374,877 A2 employs zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen, achieving coupling between pyrimidine and aryl amine precursors . Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) enhances purity .
- Key Considerations : Optimize reaction time, temperature, and catalyst loading. Monitor intermediates via LCMS (e.g., m/z 265 [M+H]+ in Reference Example 69) to confirm progress .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions and piperazin-2-one ring conformation. Compare spectral data with analogs (e.g., piperazin-2-one derivatives in Farmaco studies) .
- Mass Spectrometry : High-resolution LCMS (e.g., m/z 265 [M+H]+) validates molecular weight .
- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for crystal structure determination. SHELX’s robustness in small-molecule refinement ensures accurate bond-length and angle measurements .
Q. How can impurities in this compound be identified and quantified?
- Methodology : Use HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.03% formic acid) for separation. Reference standards (e.g., EP impurities like 2,2'-(piperazine-1,4-diyl)dipyrimidine) enable peak identification .
- Advanced Techniques : LCMS/MS or ion-trap MS for low-abundance impurities. For example, impurities with molecular weights ±2 Da from the parent compound can be resolved via high-resolution MS .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in pharmacological studies?
- Methodology :
- Synthetic Modifications : Introduce substituents at the pyrimidine C2/C6 or piperazinone N1 positions (e.g., trifluoromethyl, alkoxy groups) to assess electronic and steric effects. S´ladowska et al. demonstrated that 4-alkoxy-2-hydroxypropyl derivatives enhance binding affinity to CNS targets .
- In Vitro Assays : Test modified analogs against target receptors (e.g., corticotropin-releasing factor-1 receptor antagonists in Journal of Medicinal Chemistry studies) to correlate substituent effects with activity .
Q. How can computational methods predict the metabolic stability of this compound in preclinical models?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
- In Vivo Studies : Use radiolabeled compounds (e.g., -labeled piperazin-2-one) in mice to track metabolic pathways via mass spectrometry. Evogliptin, a structurally related piperazin-2-one, was evaluated for pharmacokinetics using HPLC-MS in HFD-induced diabetic mice .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?
- Methodology :
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity. For example, discrepancies in CRF-1 receptor antagonism (Journal of Medicinal Chemistry) may arise from cell-type-dependent expression .
- Crystallographic Validation : Compare ligand-receptor co-crystal structures (using SHELX-refined models) to identify binding pose variations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
